N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide is a synthetic compound that features a piperidine ring, a butynyl group, and a thiophene carboxamide moiety
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to have a broad range of chemical and biological properties .
Result of Action
Piperidine derivatives are known to have a broad range of biological activities .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, to which this compound belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
Piperidine derivatives have been reported to exhibit a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is often synthesized through hydrogenation, cyclization, or cycloaddition reactions.
Attachment of the Butynyl Group: The butynyl group can be introduced via alkylation reactions using appropriate alkynyl halides or alkynyl sulfonates.
Formation of the Thiophene Carboxamide: The thiophene ring is usually synthesized through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using hydrogenation catalysts can convert the alkyne group to an alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alkanes, and substituted thiophene derivatives .
Scientific Research Applications
N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidinone and spiropiperidines share structural similarities with the piperidine ring.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-carboxamide are structurally related.
Uniqueness
N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide is unique due to the combination of its piperidine, butynyl, and thiophene carboxamide moieties.
Properties
IUPAC Name |
N-(4-piperidin-1-ylbut-2-ynyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c17-14(13-7-6-12-18-13)15-8-2-5-11-16-9-3-1-4-10-16/h6-7,12H,1,3-4,8-11H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKIOVHARVVJEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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